REACTION_SMILES
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[CH3:15][OH:16].[ClH:1].[NH2:2][c:3]1[c:4]([N+:12]([O-:13])=[O:14])[cH:5][c:6]([C:7](=[NH:8])[NH2:9])[cH:10][cH:11]1.[OH-:17].[OH-:18].[Pd+2:19]>>[ClH:1].[NH2:2][c:3]1[c:4]([NH2:12])[cH:5][c:6]([C:7](=[NH:8])[NH2:9])[cH:10][cH:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N=C(N)c1ccc(N)c([N+](=O)[O-])c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Pd+2]
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Name
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|
Type
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product
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Smiles
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Cl
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Name
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|
Type
|
product
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Smiles
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N=C(N)c1ccc(N)c(N)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |